N-(4-phenoxyphenyl)nicotinamide
Description
N-(4-Phenoxyphenyl)nicotinamide is a nicotinamide derivative characterized by a pyridine-3-carboxamide core substituted with a 4-phenoxyphenyl group. Its molecular formula is C₁₉H₁₅N₂O₂ (molecular weight: 303.34 g/mol), and it is identified by synonyms such as N-(4-phenoxyphenyl)pyridine-3-carboxamide and ST50927691 .
Properties
CAS No. |
255904-97-3 |
|---|---|
Molecular Formula |
C18H14N2O2 |
Molecular Weight |
290.3 g/mol |
IUPAC Name |
N-(4-phenoxyphenyl)pyridine-3-carboxamide |
InChI |
InChI=1S/C18H14N2O2/c21-18(14-5-4-12-19-13-14)20-15-8-10-17(11-9-15)22-16-6-2-1-3-7-16/h1-13H,(H,20,21) |
InChI Key |
FQQSOTAZLMYVKZ-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)OC2=CC=C(C=C2)NC(=O)C3=CN=CC=C3 |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=C(C=C2)NC(=O)C3=CN=CC=C3 |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Findings and Trends
Substituent Effects on Activity :
- The trifluoromethyl biphenyl group in the agonist from enhances selectivity and potency, likely due to increased hydrophobicity and electronic effects .
- Fluorophenyl derivatives (e.g., compounds 40, 41, 69) show variability in purity (70.7% vs. 91.8%) depending on substituent position (para vs. meta), suggesting steric or electronic influences on synthesis efficiency .
Synthetic Challenges :
- Thermal coupling methods (e.g., 110°C in toluene) can lead to unintended structural changes, such as methyl group migration in ’s compound .
- Thiol-based coupling (Method A in ) provides moderate yields but requires careful optimization for purity.
Pyridinylmethyl amino modifications () expand hydrogen-bonding networks, which may improve solubility or target interactions .
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